1,3-Pentadiene, 2-methyl-
Description
Contextualization within Conjugated Diene Chemistry and its Research Significance
2-Methyl-1,3-pentadiene (B74102) is an organic compound and a member of the conjugated diene family, characterized by a five-carbon chain with a methyl group at the second carbon position and two conjugated double bonds. ontosight.ainih.gov Its molecular formula is C₆H₁₀. nih.gov As a conjugated diene, its structure, featuring alternating double and single bonds, leads to a delocalized system of pi electrons, which imparts distinct reactivity. This makes it a subject of significant interest in academic and industrial research.
The primary research significance of 2-methyl-1,3-pentadiene lies in its role as a monomer in polymerization and as a versatile intermediate in organic synthesis. ontosight.ai It is particularly noted for its utility in cycloaddition reactions, most notably the Diels-Alder reaction, where it functions as the diene component to react with unsaturated compounds (dienophiles), forming complex cyclic structures. ontosight.ai This reactivity is fundamental to the synthesis of intricate organic molecules. ontosight.ai
Furthermore, 2-methyl-1,3-pentadiene is a key precursor in the synthesis of certain fragrances. google.com For instance, it can undergo a Diels-Alder reaction with other unsaturated olefins to create cyclohexene (B86901) derivative perfume molecules. google.com The compound's ability to undergo various polymerization processes is also a major focus of study. Research has explored its use in producing optically active polymers through asymmetric inclusion polymerization and in creating synthetic rubbers and other elastomers. ontosight.ai The study of its polymerization is crucial for understanding how monomer structure influences polymer microstructure and properties. researchgate.net
Table 1: General Properties of 2-Methyl-1,3-pentadiene
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀ |
| Molecular Weight | 82.14 g/mol |
| IUPAC Name | 2-methylpenta-1,3-diene |
| Synonyms | 1,3-Dimethyl-1,3-butadiene |
Isomeric Considerations in Research: (E)- and (Z)-2-Methyl-1,3-pentadiene and their Distinctions in Reactivity
2-Methyl-1,3-pentadiene exists as two geometric isomers: (E)-2-methyl-1,3-pentadiene (trans) and (Z)-2-methyl-1,3-pentadiene (cis). ontosight.aidocbrown.info These isomers arise from the arrangement of substituents around the C3=C4 double bond. ontosight.ai The distinction between these isomers is not merely structural but has profound implications for their chemical reactivity, a central theme in their research. ontosight.airesearchgate.net
The reactivity of the isomers has been particularly explored in the context of polymerization. The (E)-isomer, also commonly referred to as trans-2-methyl-1,3-pentadiene, has been successfully polymerized into both crystalline 1,4-cis and 1,4-trans polymers using different titanium-based catalyst systems. researchgate.net The high cationic reactivity of the (E)-isomer can sometimes complicate polymerization, potentially leading to amorphous polymers. researchgate.net Further research using neodymium catalysts has shown that the stereoselectivity of (E)-2-methyl-1,3-pentadiene polymerization is highly dependent on the physical state of the catalyst. researchgate.net A heterogeneous neodymium catalyst yields an isotactic 1,4-cis polymer, while a homogeneous system produces a syndiotactic 1,4-cis polymer, a structure not previously reported for this monomer. researchgate.net
In contrast, the (Z)-isomer is noted for its utility in Diels-Alder reactions to construct complex ring systems. ontosight.ai While direct comparative studies on the Diels-Alder reactivity of the two isomers are not extensively detailed in the provided results, research on the analogous compound 1,3-pentadiene (B166810) provides insight. In anionic polymerization, the (E) and (Z) isomers of 1,3-pentadiene show significantly different behaviors, with the (E)-isomer having a much higher activation energy (86.17 kJ/mol) compared to the (Z)-isomer (59.03 kJ/mol). researchgate.net This suggests that the stereochemistry of the diene plays a critical role in the kinetics and mechanism of polymerization. researchgate.net For 2-methyl-1,3-pentadiene, the (Z)-isomer's structure consists of a five-carbon chain where the hydrogen atoms and the methyl group are on the same side of the double bond system. ontosight.ai
Table 2: Physical Properties of (E)- and (Z)-2-Methyl-1,3-pentadiene Isomers
| Property | (E)-Isomer (trans) | (Z)-Isomer (cis) |
|---|---|---|
| CAS Number | 926-54-5 | 1000-85-7 |
| IUPAC Name | (3E)-2-methylpenta-1,3-diene | (3Z)-2-methylpenta-1,3-diene |
| Boiling Point | 75 °C | 78-79 °C |
| Melting Point | -94.9 °C | Not Available |
| Density | 0.718 g/cm³ | Not Available |
| Ionization Energy | 8.42 ± 0.025 eV | Not Available |
Source: biosynth.comnih.govnist.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H10 |
|---|---|
Molecular Weight |
82.14 g/mol |
IUPAC Name |
2-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H10/c1-4-5-6(2)3/h4-5H,2H2,1,3H3 |
InChI Key |
RCJMVGJKROQDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=C)C |
physical_description |
Colorless liquid; [Aldrich MSDS] |
Related CAS |
25931-14-0 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methyl 1,3 Pentadiene
Dehydration of Precursor Alcohols and Diols
Catalytic Dehydration of 2-Methyl-2,4-pentanediol
A common industrial route to 2-methyl-1,3-pentadiene (B74102) is the dehydration of 2-methyl-2,4-pentanediol. google.com This diol is typically produced through the hydrogenation of diacetone alcohol. wikipedia.org The dehydration process can be complex, often yielding a mixture of isomers, including the desired 2-methyl-1,3-pentadiene and the less desirable 4-methyl-1,3-pentadiene (B1595702). google.comacs.org The latter is often considered a waste by-product as it does not readily undergo the Diels-Alder reactions necessary for fragrance synthesis. google.com
To enhance the yield of the desired isomer, a two-step dehydration process has been developed. google.com This method significantly improves the selectivity towards 2-methyl-1,3-pentadiene. google.com
The first step involves the dehydration of 2-methyl-2,4-pentanediol to form the intermediate, 4-methyl-4-penten-2-ol (B1580817). google.com This reaction is often carried out using a montmorillonite-supported ferric chloride catalyst at temperatures between 110–140°C. A reactor equipped with a fractionating column allows for the continuous removal of the intermediate product, which helps to drive the reaction forward and prevent reversals.
The choice of catalyst plays a pivotal role in the efficiency and environmental impact of the synthesis. Traditional methods often employed strong acids like iodine or hydrochloric acid, which are highly corrosive to industrial equipment. google.com To mitigate this, research has focused on the use of weakly acidic catalysts. google.comsmolecule.com
Table 1: Catalysts and Conditions for the Two-Step Dehydration of 2-Methyl-2,4-pentanediol
| Step | Precursor | Product | Catalyst | Temperature (°C) | Yield (%) | Isomer Ratio (2-methyl-1,3-pentadiene : 4-methyl-1,3-pentadiene) |
|---|---|---|---|---|---|---|
| 1 | 2-Methyl-2,4-pentanediol | 4-Methyl-4-penten-2-ol | FeCl₃/montmorillonite | 120–140 | 85 | N/A |
| 2 | 4-Methyl-4-penten-2-ol | 2-Methyl-1,3-pentadiene | Oxalic acid, Citric acid, Potassium bisulfate, Ferric chloride | 120–150 | >80 | 9:1 |
Data sourced from multiple studies. google.com
Dehydration of 4-Methyl-4-penten-2-ol
The direct dehydration of 4-methyl-4-penten-2-ol serves as the second stage in the two-step synthesis from 2-methyl-2,4-pentanediol. google.com This reaction can also be performed as a standalone process. The use of a mixture of oxalic acid and citric acid at elevated temperatures is a common method for this conversion. The reaction is typically carried out in a reactor that allows for the simultaneous distillation of the 2-methyl-1,3-pentadiene product. google.com
Novel and Emerging Synthetic Routes to 2-Methyl-1,3-pentadiene
Research into alternative synthetic pathways for 2-methyl-1,3-pentadiene is ongoing. One novel approach involves the synthesis from 4-methyl-4-methoxy-2-pentanol in a single reaction step, which has been reported to provide good yields of a pure product. researchgate.net Another emerging strategy is the dehydra-decyclization of biomass-derived cyclic ethers, such as 2-methyltetrahydrofuran (B130290) (2-MTHF), over solid acid catalysts. rsc.org
Biomass-Derived Feedstocks in 2-Methyl-1,3-pentadiene Synthesis
The increasing focus on sustainable chemical production has led to the exploration of biomass-derived feedstocks for synthesizing valuable chemicals. scispace.com Lignocellulosic biomass is a promising renewable resource for producing compounds like 1,3-pentadiene (B166810). rsc.org
One significant pathway involves the conversion of 2-methyltetrahydrofuran (2-MTHF), which can be obtained from biomass-derived intermediates like levulinic acid and furfural. researchgate.netmdpi.com The vapor-phase dehydra-decyclization of 2-MTHF over catalysts such as phosphorus-containing all-silica zeolites or borosilicates can yield 1,3-pentadiene. rsc.org Studies have shown that borosilicate catalysts can be more stable than aluminosilicates under reaction conditions. rsc.org Yields of up to 86% for 1,3-pentadiene have been reported using a boron-containing MWW framework catalyst. rsc.orgrsc.org
Another approach starts from xylitol (B92547), which is produced from hardwoods or corncobs. mdpi.com A two-step process involves the deoxydehydration of xylitol to an intermediate, followed by deoxygenation over a Pd/C catalyst to produce 1,3-pentadiene with a total yield of 51.8%. researchgate.netmdpi.com
Table 2: Research Findings on Biomass-Derived Synthesis of Pentadienes
| Feedstock | Intermediate(s) | Catalyst | Product | Reported Yield (%) |
|---|---|---|---|---|
| 2-Methyltetrahydrofuran (2-MTHF) | N/A | Boron-containing MWW | 1,3-Pentadiene | 86 |
| Xylitol | 2,4-pentadien-1-ol, 1-formate (2E) | Formic acid, then Pd/C | 1,3-Pentadiene | 51.8 |
Data sourced from multiple studies. rsc.orgresearchgate.netmdpi.comrsc.org
Catalytic Conversion of 2-Methyltetrahydrofuran to 1,3-Pentadiene
A significant pathway for producing renewable pentadienes involves the catalytic conversion of 2-methyltetrahydrofuran (2-MTHF), a compound derivable from biomass. The process, known as dehydra-decyclization, involves a tandem ring-opening and dehydration of the 2-MTHF molecule. rsc.orgchemrxiv.org However, this reaction faces challenges from competing pathways, such as fragmentation to butenes and formaldehyde, which can limit the yield of the desired pentadiene products. chemrxiv.org
Recent research has demonstrated that weakly acidic catalysts, specifically borosilicate zeolites, are highly effective for this conversion. rsc.orgchemrxiv.org These catalysts exhibit higher selectivity towards dienes compared to their more acidic aluminosilicate (B74896) counterparts. chemrxiv.org The micropore environment of the zeolite and the nature of its active sites play a crucial role in directing the reaction towards the formation of 1,3-pentadiene.
Key findings from studies using boron-containing zeolites include:
High Selectivity: Weakly acidic borosilicates show 10-30% higher selectivity to pentadienes than aluminosilicates. chemrxiv.org
Catalyst Performance: Among different borosilicate frameworks (MWW, MFI, BEA), the reaction rates varied, indicating that the active sites are not identical across these structures. rsc.org
Isomerization: The initial product, 1,4-pentadiene, can be effectively isomerized into the more desirable conjugated diene, 1,3-pentadiene. This is facilitated by longer residence times in the reactor and the specific micropore sizes of the zeolites. rsc.orgchemrxiv.org
Stability: The borosilicate catalysts demonstrated significantly greater stability than aluminosilicates, showing 3 to 6 times higher total turnover numbers (TONs) under reaction conditions. rsc.org
| Catalyst (Borosilicate) | Key Advantage | Achieved 1,3-Pentadiene Yield | Notes |
|---|---|---|---|
| B-MWW | Highest reported yield and stability | ~86% | Demonstrated stable performance for at least 80 hours on-stream. |
| B-MFI | Effective conversion | Data not specified in abstracts | Reaction rates differ from other frameworks, indicating unique active sites. |
| B-BEA | Effective conversion | Data not specified in abstracts | Shows the influence of micropore environment on the reaction. |
Acid-Base Catalysis in Sustainable 1,3-Pentadiene Production
Acid-base catalysis is a cornerstone of sustainable chemistry, enabling the conversion of bio-based platform molecules into valuable chemicals like 1,3-pentadiene. This approach often relies on designing catalysts with a synergistic balance of acidic and basic sites to steer the reaction towards the desired product while minimizing side reactions.
Researchers have successfully used acid-base catalysts to produce 1,3-pentadiene from various renewable starting materials, such as 1,4-pentanediol (B150768) and 2,3-pentanediol. acs.orgresearchgate.net
Conversion of 2,3-Pentanediol: Lanthanum phosphate (B84403) (LaPO4) has been identified as an effective catalyst for the dehydration of 2,3-pentanediol to 1,3-pentadiene. researchgate.net The performance of the catalyst is highly dependent on the ratio of acid to base sites. An optimized LaPO4 catalyst with an acid/base ratio of 2.63 afforded a 1,3-pentadiene yield as high as 61.5%. researchgate.net The presence of weak or medium strength Brønsted acid sites was found to inhibit unwanted side reactions, thereby improving the yield. researchgate.net
Conversion of 2-MTHF: The principle of acid-base catalysis also extends to the conversion of 2-methyltetrahydrofuran. Research has shown that lanthanum phosphate can facilitate the direct conversion of 2-MTHF to 1,3-pentadiene through a process involving acid-base coupling. dntb.gov.uaglobalauthorid.comorcid.org
| Catalyst | Starting Material | Key Feature | Achieved 1,3-Pentadiene Yield | Source |
|---|---|---|---|---|
| K-Ce/ZrSi | 1,4-Pentanediol | Synergy of medium Lewis acid and weak base sites | 74.7% | acs.org |
| LaPO4 | 2,3-Pentanediol | Optimized acid/base site ratio (2.63) | 61.5% | researchgate.net |
| LaPO4 | 2-Methyltetrahydrofuran | Acid-base coupling mechanism | Not specified in abstracts | dntb.gov.uaglobalauthorid.com |
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Application of Ultraviolet Photoelectron Spectroscopy (UPS) for Conformational Behavior Elucidation
Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful technique for probing the electronic structure and conformational preferences of molecules in the gas phase. For 2-methyl-1,3-pentadiene (B74102), UPS, in conjunction with computational methods, has been instrumental in resolving the conformational behavior of its (E) and (Z) isomers.
Research combining UPS with MMX, MNDO, AM1, and ab initio molecular orbital (MO) calculations has provided significant insights. cdnsciencepub.comcdnsciencepub.com A key finding is that the (E)-isomer of 2-methyl-1,3-pentadiene preferentially adopts an s-trans conformation. cdnsciencepub.comcdnsciencepub.com In contrast, the (Z)-isomer favors twisted s-cis conformations in the gas phase. cdnsciencepub.comcdnsciencepub.com This distinction is critical as the spatial arrangement of the diene system dictates its reactivity and electronic properties.
The experimental determination of the π−, π+ splitting from the UPS spectrum is a crucial piece of evidence. For the (Z)-isomer, this splitting was measured to be 1.55 ± 0.05 eV, a value that aligns well with the predictions from MMX and AM1 calculations for a twisted s-cis conformation. cdnsciencepub.comresearchgate.net Early studies had incorrectly assigned the spectrum of the more common (E)-isomer to the (Z)-isomer, but a redetermination corrected the public record. cdnsciencepub.comcdnsciencepub.com The π−, π+ splitting for the (E)-isomer was found to be 2.04 eV, consistent with a planar s-trans structure. cdnsciencepub.com
| Isomer | Preferred Conformation (Gas Phase) | Experimental π−, π+ Splitting (eV) | Reference |
|---|---|---|---|
| (Z)-2-methyl-1,3-pentadiene | Twisted s-cis | 1.55 ± 0.05 | cdnsciencepub.comresearchgate.net |
| (E)-2-methyl-1,3-pentadiene | s-trans | 2.04 | cdnsciencepub.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Microstructure Analysis of Polymers
Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a cornerstone for determining the microstructure of polymers derived from 2-methyl-1,3-pentadiene. The polymerization of this monomer can lead to various microstructures, such as 1,4-cis, 1,4-trans, 1,2, and 3,4-additions, as well as different tacticities (isotactic, syndiotactic, atactic). researchgate.netrsc.org
For instance, the polymerization of (E)-2-methyl-1,3-pentadiene with a neodymium-based Ziegler-Natta catalyst system, AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(i-Bu)₃, yields a polymer with a very high (98–99%) 1,4-cis content. researchgate.netresearchgate.net Further analysis of this polymer using NMR and other techniques revealed that the crude product is composed of macromolecules with differing stereoregularity. researchgate.netresearchgate.net
In another study, homogeneous and heterogeneous neodymium catalysts were used to polymerize (E)-2-methyl-1,3-pentadiene. researchgate.net The heterogeneous catalyst produced a cis-1,4 isotactic polymer, while the homogeneous catalyst yielded a previously unreported cis-1,4 syndiotactic polymer. researchgate.netresearchgate.net A complete NMR characterization was essential to confirm the structure and tacticity of this novel syndiotactic polymer. researchgate.netresearchgate.net
Copolymers of 2-methyl-1,3-pentadiene have also been extensively studied. For example, in linear and miktoarm star copolymers with styrene (B11656), ¹H NMR spectroscopy was used to confirm the high 1,4-microstructure of the poly(2-methyl-1,3-pentadiene) (P2MP) blocks. acs.orguoi.gr Specifically, the anionic polymerization of 2-methyl-1,3-pentadiene was shown to proceed almost exclusively via 4,1-addition, resulting in a 99% 1,4-microstructure. uoi.gr
| Catalyst System | Monomer | Resulting Polymer Microstructure | Reference |
|---|---|---|---|
| AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(i-Bu)₃ | (E)-2-methyl-1,3-pentadiene | 98–99% 1,4-cis, isotactic | researchgate.netresearchgate.net |
| Homogeneous Neodymium Catalyst | (E)-2-methyl-1,3-pentadiene | cis-1,4, syndiotactic | researchgate.netresearchgate.net |
| Heterogeneous Neodymium Catalyst | (E)-2-methyl-1,3-pentadiene | cis-1,4, isotactic | researchgate.netresearchgate.net |
| Anionic Polymerization (sec-BuLi) | 2-methyl-1,3-pentadiene | 99% 1,4-microstructure | uoi.gr |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Polymer Morphology Determination
X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are crucial for investigating the crystalline structure and larger-scale morphology of polymers. icdd.com These techniques provide information on crystallinity, polymorphic forms, and the arrangement of polymer chains in the solid state.
Crystalline polymers of (E)-2-methyl-1,3-pentadiene with a nearly pure 1,4-cis-isotactic structure have been shown to exhibit polymorphism, meaning they can exist in different crystalline forms. researchgate.net X-ray diffraction studies identified two distinct phases, denoted as α and β. researchgate.net The crystal structure of the β-phase, which has a higher melting point of 175°C, was determined using XRD data from both stretched and unstretched samples, with the Rietveld method applied for refinement. researchgate.netpolimi.it
| Phase | Temperature (°C) | Space Group | Unit Cell Parameters (Å) | Calculated Density (g·cm⁻³) | Reference |
|---|---|---|---|---|---|
| α-Phase | -120 | Pbca | a = 10.74, b = 13.04, c = 7.87 | 1.00 | researchgate.net |
| β-Phase | 25 | P2₁2₁2₁ | a = 9.30, b = 7.73, c = 7.90 | 0.96 | researchgate.netresearchgate.net |
SAXS is particularly useful for studying the morphology of block copolymers on the nanometer scale. acs.orgrsc.org In studies of linear and miktoarm star copolymers of styrene and 2-methyl-1,3-pentadiene, SAXS, along with transmission electron microscopy (TEM), was used to determine the morphological behavior. acs.orguoi.gr This analysis revealed highly ordered patterns and, in one case, the unprecedented coexistence of two different morphologies (lamellae and double gyroid) within a single 4-miktoarm star copolymer. acs.orgresearchgate.net
Chromatographic Techniques for Isomer Separation and Reaction Monitoring
Chromatographic techniques, especially gas chromatography (GC) and high-performance liquid chromatography (HPLC), are vital for the separation of 2-methyl-1,3-pentadiene isomers and for monitoring the progress of its synthesis and polymerization reactions.
The separation of (Z)- and (E)-isomers of 2-methyl-1,3-pentadiene can be challenging. Preparative gas-liquid chromatography (GLPC) has been successfully employed for this purpose. For instance, analysis of a commercial sample on a 1,2,3-tris(2-cyanoethoxy)propane (B1293526) (TCEP) column effectively separated three components, which were identified as the (Z)- and (E)-isomers of 2-methyl-1,3-pentadiene and an impurity, 4-methyl-1,3-pentadiene (B1595702). cdnsciencepub.com
GC is also routinely used to monitor reactions. In the synthesis of 2-methyl-1,3-pentadiene via the dehydration of 4-methyl-4-penten-2-ol (B1580817), GC analysis confirmed that the product had a purity of over 92%, with only a small amount of the 4-methyl-1,3-pentadiene isomer present. google.com Similarly, during the synthesis of block copolymers, GC-mass spectroscopy (GC-MS) was used to assess the purity of the 2-methyl-1,3-pentadiene monomer and to quantify the reduction of its anionically active isomer, 4-methyl-1,3-pentadiene, after purification steps. uoi.gr
Chemical Reactivity and Reaction Mechanisms of 2 Methyl 1,3 Pentadiene
Electrophilic Addition Reactions
2-Methyl-1,3-pentadiene (B74102), a conjugated diene, readily undergoes electrophilic addition reactions. ontosight.ai The presence of two conjugated double bonds allows for the formation of resonance-stabilized allylic carbocation intermediates, leading to a mixture of addition products. libretexts.orglibretexts.org The reaction with electrophiles like hydrogen halides (e.g., HCl, HBr) results in both 1,2- and 1,4-addition products. libretexts.orglibretexts.orgchegg.com
Regioselectivity and Stereoselectivity in Electrophilic Additions to Conjugated Diene Systems
The addition of an electrophile to an unsymmetrical conjugated diene like 2-methyl-1,3-pentadiene is regioselective. The initial protonation of the diene occurs at a terminal carbon to form the most stable carbocation intermediate. libretexts.orglibretexts.org In the case of 2-methyl-1,3-pentadiene, protonation can occur at either the C1 or C4 position. Protonation at C1 leads to a more stable tertiary allylic carbocation, while protonation at C4 would result in a less stable secondary allylic carbocation. chegg.com Consequently, the formation of the tertiary allylic carbocation is favored.
The subsequent attack by the nucleophile (e.g., a halide ion) can then occur at either of the two carbons bearing the partial positive charge in the resonance-stabilized allylic carbocation. libretexts.orglibretexts.org This leads to the formation of different regioisomers. The stereoselectivity of the reaction depends on factors such as the specific reactants and reaction conditions. nih.gov
Kinetic versus Thermodynamic Control in Adduct Formation
The ratio of 1,2- and 1,4-addition products in the electrophilic addition to conjugated dienes is often dependent on the reaction temperature, a concept known as kinetic versus thermodynamic control. libretexts.orgopenstax.org
Kinetic Control: At lower temperatures, the reaction is typically irreversible, and the product that forms the fastest (the kinetic product) predominates. openstax.orgmasterorganicchemistry.com This product is derived from the attack of the nucleophile on the carbon of the allylic carbocation that bears the largest positive charge, which is usually the one that forms faster due to a lower activation energy. masterorganicchemistry.comfiveable.me For conjugated dienes, the 1,2-adduct is often the kinetic product. libretexts.orgopenstax.org
Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible, and an equilibrium is established between the starting materials and the products. masterorganicchemistry.commasterorganicchemistry.com Under these conditions, the most stable product (the thermodynamic product) is favored. masterorganicchemistry.comfiveable.me The thermodynamic product is generally the more substituted and therefore more stable alkene. libretexts.org In many cases, the 1,4-adduct is the more thermodynamically stable product. libretexts.orgopenstax.org
The following table summarizes the general principles of kinetic and thermodynamic control in electrophilic additions to conjugated dienes:
| Control Type | Reaction Conditions | Dominant Product | Basis for Product Dominance |
| Kinetic | Low Temperature, Irreversible | Product that forms fastest (often the 1,2-adduct) | Lower activation energy for its formation masterorganicchemistry.comfiveable.me |
| Thermodynamic | High Temperature, Reversible | Most stable product (often the 1,4-adduct) | Lower overall Gibbs free energy masterorganicchemistry.comfiveable.me |
Allylic Carbocation Intermediates and Resonance Stabilization
The key to understanding the formation of both 1,2- and 1,4-addition products is the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org When an electrophile adds to a conjugated diene, the resulting carbocation has the positive charge delocalized over two carbon atoms. libretexts.orglibretexts.org
For 2-methyl-1,3-pentadiene, the initial protonation at the C1 carbon results in an allylic carbocation with two major resonance contributors. The positive charge is shared between the C2 carbon (a tertiary carbon) and the C4 carbon (a secondary carbon). libretexts.orgchegg.com The resonance hybrid has a partial positive charge at both of these positions. The greater stability of the tertiary carbocation contributor suggests that the C2 position will bear a larger share of the positive charge. libretexts.org Nucleophilic attack can then occur at either of these electrophilic centers, leading to the 1,2-adduct and the 1,4-adduct, respectively. libretexts.orglibretexts.org
Cycloaddition Reactions: The Diels-Alder Reaction
2-Methyl-1,3-pentadiene can participate as the diene component in Diels-Alder reactions, a powerful class of cycloaddition reactions used to form six-membered rings. ontosight.aiuzh.ch
2-Methyl-1,3-pentadiene as a Diene in Diels-Alder Cycloadditions
The Diels-Alder reaction is a [4+2] cycloaddition, meaning it involves a 4π-electron system (the diene) and a 2π-electron system (the dienophile). masterorganicchemistry.com For the reaction to occur, the diene must be able to adopt an s-cis conformation. masterorganicchemistry.comlibretexts.org 2-Methyl-1,3-pentadiene can exist in both s-cis and s-trans conformations, which are in equilibrium, allowing it to participate in these reactions. The presence of the methyl group on the diene can influence the rate of the reaction. masterorganicchemistry.com Generally, electron-donating groups on the diene increase the reaction rate. masterorganicchemistry.comlibretexts.org
Reactivity with Diverse Dienophiles
2-Methyl-1,3-pentadiene reacts with a variety of dienophiles to form cyclohexene (B86901) derivatives. google.com The reactivity of the Diels-Alder reaction is enhanced when the dienophile possesses electron-withdrawing groups. libretexts.orglibretexts.org This is because such groups make the dienophile more electron-poor and thus a better electrophile for the electron-rich diene. libretexts.org
Examples of dienophiles that can react with 2-methyl-1,3-pentadiene include:
Maleic anhydride (B1165640) cdnsciencepub.com
Alkenes with electron-withdrawing substituents like carbonyls or nitriles libretexts.orglibretexts.org
Alkynes libretexts.orglibretexts.org
The reaction of 2-methyl-1,3-pentadiene with unsymmetrical dienophiles can lead to the formation of regioisomers. The regioselectivity is influenced by the electronic and steric effects of the substituents on both the diene and the dienophile. nih.govuchile.cl For instance, in reactions with certain dienophiles, 2-methyl-1,3-pentadiene has been shown to yield multiple regioisomers. acs.org The stereoselectivity of the Diels-Alder reaction is also a key feature, often favoring the formation of the endo product under kinetic control. masterorganicchemistry.comlibretexts.org
The following table provides examples of Diels-Alder reactions involving substituted butadienes and various dienophiles, illustrating the versatility of this reaction class.
| Diene | Dienophile | Key Feature |
| 2-Methyl-1,3-butadiene (Isoprene) | Maleic Anhydride | Formation of a cyclic anhydride adduct cdnsciencepub.com |
| 1,3-Butadiene | Propenal | Electron-withdrawing group on dienophile accelerates the reaction libretexts.org |
| Cyclopentadiene | Maleic Anhydride | Held in s-cis conformation, highly reactive; favors endo product libretexts.orglibretexts.org |
| trans-1,3-Pentadiene | Tetracyanoethylene | More reactive than the cis-isomer due to less steric hindrance in the s-cis conformation cdnsciencepub.com |
Catalyzed Diels-Alder Reactions: Aqueous Catalysis with Methylrhenium Trioxide (MTO)
Methylrhenium trioxide (MTO) has been identified as an effective and efficient homogeneous catalyst for the Diels-Alder reaction, particularly when the dienophile is an α,β-unsaturated ketone or aldehyde. acs.org Its efficacy is notably enhanced in aqueous media. acs.orgfigshare.com Research has shown that MTO can significantly accelerate the reaction rate beyond the rate enhancement already provided by water itself. acs.orgacs.org
In a notable example, the MTO-catalyzed reaction between trans-2-methyl-1,3-pentadiene and methyl vinyl ketone in water resulted in a 90% yield of the cycloaddition product within 4 hours. acs.org This demonstrates a significant improvement compared to the same reaction in a CH3CN-H2O solvent pair, which yielded 80% in 12 hours. acs.org The catalytic activity of MTO is proportional to its concentration, and the reaction is not inhibited by the products formed. acs.orgresearchgate.net
The mechanism is believed to involve the weak coordination of the carbonyl oxygen of the dienophile to the electropositive rhenium center of MTO. acs.orgresearchgate.net This activation of the dienophile facilitates the cycloaddition with 2-methyl-1,3-pentadiene. The use of MTO is advantageous due to its tolerance of various substrates, its effectiveness in an aqueous environment, and its inertness to air and oxygen. acs.orgresearchgate.net However, it was noted that in reactions involving trans-2-methyl-1,3-pentadiene and certain dienophiles in water, the diene showed a tendency to polymerize. acs.org
Table 1: MTO-Catalyzed Diels-Alder Reaction of trans-2-Methyl-1,3-pentadiene with Methyl Vinyl Ketone
| Solvent | Reaction Time (hours) | Yield (%) | Isomer Ratio |
|---|---|---|---|
| Water | 4 | 90 | >99:1 |
| Chloroform | 18 | 90 | >99:1 |
Stereochemical Outcomes and Adduct Formation
The Diels-Alder reaction is renowned for its high degree of stereospecificity and regioselectivity. caltech.edumasterorganicchemistry.com In reactions involving 2-methyl-1,3-pentadiene, the stereochemistry of the resulting adducts is governed by well-established principles, including the "cis principle" and the endo rule. cdnsciencepub.comlibretexts.org
When unsymmetrically substituted dienes like 2-methyl-1,3-pentadiene react with dienophiles, the orientation of the addition is predicted by the "ortho" and "para" rules. cdnsciencepub.com The regioselectivity is influenced by the electronic properties of the substituents on both the diene and the dienophile. beilstein-journals.orgwikipedia.org For instance, in reactions with 2,6-disubstituted benzoquinones, the directing influence of the methyl group on the diene plays a significant role in determining the major regioisomeric adduct formed. acs.org
The stereoselectivity of the reaction often favors the formation of the endo adduct, which is attributed to secondary orbital interactions between the developing π-system of the diene and the substituents on the dienophile. libretexts.org However, the ratio of endo to exo products can be influenced by the specific reactants and reaction conditions. For example, the reaction of 2-methyl-1,3-pentadiene with N-methyldithiophthalimide shows a slight preference for the endo product. sci-hub.se
In catalyzed reactions, such as those using stannic chloride with 2-carbomethoxy-2-cyclohexen-1-one, 2-methyl-1,3-pentadiene yields cis-fused octalone systems. cdnsciencepub.com The stereoselectivity in these cases can be enhanced at lower temperatures. For the reaction of trans-2-methyl-1,3-pentadiene, lowering the temperature from ambient to -30°C improved the stereoselectivity in favor of the major adduct from a 2:1 to a 6:1 ratio. cdnsciencepub.com This increased selectivity is attributed to greater steric interactions in the transition state leading to the minor adduct. cdnsciencepub.com
Table 2: Stereoselectivity in the Diels-Alder Reaction of trans-2-Methyl-1,3-pentadiene
| Dienophile | Catalyst | Temperature (°C) | Adduct Ratio (Major:Minor) |
|---|---|---|---|
| 2-carbomethoxy-2-cyclohexen-1-one | SnCl₄ | Not Specified | 2:1 |
Other Transformations
Oxidation and Reduction Pathways
2-Methyl-1,3-pentadiene can undergo oxidation and reduction reactions typical of conjugated dienes.
Oxidation: Oxidation of the double bonds can lead to the formation of epoxides or other oxygenated products. For instance, hydroboration-oxidation of 2-methyl-1,3-butadiene, a structurally similar diene, yields alcohol products. askfilo.com The specific products formed from 2-methyl-1,3-pentadiene would depend on the oxidizing agent and reaction conditions.
Reduction: Hydrogenation of 2-methyl-1,3-pentadiene can result in the saturation of one or both double bonds, yielding the corresponding alkenes or the fully saturated alkane, 2-methylpentane. For example, reduction of related oxazine (B8389632) intermediates with sodium borohydride (B1222165) is a known method for producing aldehydes. researchgate.net
Sigmatropic Rearrangements in Pentadiene Systems
Pentadiene systems are known to participate in sigmatropic rearrangements, which are concerted pericyclic reactions involving the migration of a σ-bond across a π-electron system. stereoelectronics.org
The most relevant type of sigmatropic rearrangement for a pentadiene system is the researchgate.net-hydrogen shift. libretexts.orglibretexts.org This thermally allowed, suprafacial rearrangement involves the migration of a hydrogen atom across the conjugated diene system. stereoelectronics.orglibretexts.org For example, heating (3Z)-1,3-pentadiene deuterated at the C5 position leads to the scrambling of deuterium (B1214612) between the C1 and C5 positions, indicative of a researchgate.net-sigmatropic shift. libretexts.orglibretexts.org While specific studies on 2-methyl-1,3-pentadiene were not detailed in the provided context, its structural similarity to other pentadienes suggests it could undergo similar rearrangements under thermal conditions.
Another significant acs.orgacs.org-sigmatropic rearrangement is the Cope rearrangement, which occurs in 1,5-dienes. wikipedia.orgmasterorganicchemistry.com While 2-methyl-1,3-pentadiene is a 1,3-diene, it can be a precursor in syntheses that lead to 1,5-diene structures capable of undergoing Cope rearrangements. beilstein-journals.org The Cope rearrangement proceeds through a concerted, cyclic transition state, often preferring a chair-like geometry, and is a thermally allowed process. wikipedia.orgmasterorganicchemistry.com
Theoretical and Computational Investigations of 2 Methyl 1,3 Pentadiene
Quantum Chemical Calculations
Quantum chemical calculations have become indispensable tools for elucidating the intricate details of molecular structures, energies, and reactivities. For 2-methyl-1,3-pentadiene (B74102), these computational methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure
Ab initio and Density Functional Theory (DFT) methods have been extensively applied to study the electronic structure of 2-methyl-1,3-pentadiene and related conjugated dienes. cdnsciencepub.comresearchgate.net These studies focus on understanding the distribution of electrons within the molecule, the energies of molecular orbitals, and how these factors influence the molecule's stability and reactivity.
High-level ab initio calculations, such as MP2/6-31G//HF/6-31G, have been used to determine the structures and energies of the radical cations of 2-methyl-1,3-butadiene (isoprene), a closely related compound. cdnsciencepub.com Such calculations are crucial for understanding the initial steps of reactions involving electron transfer. DFT methods, like B3LYP and M06-2X, have been employed to investigate the competition between concerted Diels-Alder reactions and stepwise diradical pathways for dienes reacting with acrylonitrile. nih.gov For instance, in the reaction of (E)-1,3-pentadiene with acrylonitrile, DFT calculations showed only a small energy difference of 1.2 kcal/mol favoring the concerted pathway, which aligns with experimental observations of both cycloaddition and polymerization. nih.gov
Computational studies have also been instrumental in interpreting experimental data, such as ultraviolet photoelectron spectra (UPS). By combining MMX, MNDO, AM1, and ab initio molecular orbital calculations, researchers have been able to provide detailed insights into the conformational behavior of methyl-substituted 1,3-dienes in the gas phase. cdnsciencepub.com
Conformational Analysis of (E)- and (Z)-Isomers and Rotational Barriers
The presence of a methyl group and the conjugated double bonds in 2-methyl-1,3-pentadiene gives rise to different spatial arrangements, or conformers, for its (E)- and (Z)-isomers. Computational methods are particularly powerful for analyzing the relative stabilities of these conformers and the energy barriers to rotation around the central C-C single bond.
A combination of computational methods, including MMX, MNDO, AM1, and ab initio calculations, alongside photoelectron spectroscopy, has revealed distinct conformational preferences for the (E)- and (Z)-isomers of 2-methyl-1,3-pentadiene. cdnsciencepub.com The study concluded that in the gas phase, the (E)-isomer predominantly exists in the s-trans conformation. cdnsciencepub.com In contrast, the (Z)-isomer favors twisted s-cis conformations. cdnsciencepub.com This difference in conformational preference is attributed to steric interactions involving the methyl group. wiley.com
For the related (Z)-1,3-pentadiene, DFT calculations (B3LYP/6-31G(d)) have shown that the s-trans conformer is more stable than the s-cis conformer by 3.1 kcal/mol. nih.gov Such energetic differences are critical for understanding the reactivity of these isomers, as the s-cis conformation is required for participation in concerted Diels-Alder reactions.
Potential Energy Surfaces and Transition State Characterization for Reactions
Potential energy surfaces (PES) are multidimensional maps that describe the energy of a chemical system as a function of its geometry. fiveable.me By mapping out the PES for a reaction, chemists can identify the most likely reaction pathways, locate transition states (the highest energy points along a reaction coordinate), and characterize reaction intermediates. fiveable.menih.gov
Quantum chemical calculations are the primary tool for generating and exploring PES. For reactions involving 1,3-dienes, such as H-atom addition, these surfaces can be highly complex, featuring multiple wells and channels. researchgate.netacs.org For example, a detailed study on the Ċ5H9 PES, relevant to 1,3-pentadiene (B166810), involved optimizing the geometries and frequencies of 63 minima and 88 transition states at the ωB97XD/aug-cc-pVTZ level of theory. researchgate.netacs.org
These calculations allow for the characterization of transition state structures, which is crucial for understanding reaction mechanisms. In the Diels-Alder reaction of 1,3-pentadiene with methyl acrylate, DFT calculations located two synchronous transition structures corresponding to the formation of different regioisomers. researchgate.net Similarly, for the reaction of (Z)-1,3-pentadiene with acrylonitrile, a transition state leading to a diradical intermediate was identified, which was lower in energy than the concerted Diels-Alder transition state, explaining the experimental observation of polymerization. nih.gov
Molecular Modeling and Simulation of Reactivity and Selectivity
Molecular modeling and simulations build upon the foundation of quantum chemical calculations to predict the dynamic behavior of molecules and the outcomes of chemical reactions. These techniques are particularly valuable for understanding the factors that control reactivity and selectivity (regio- and stereoselectivity) in reactions involving 2-methyl-1,3-pentadiene.
For instance, in the Diels-Alder reaction, molecular modeling can help predict which isomer (endo or exo) and which regioisomer will be the major product. researchgate.netcaltech.edu DFT calculations have been used to study the regioselectivity of the Diels-Alder reaction between 1,3-pentadiene and methyl acrylate, correctly predicting the major product. researchgate.net
Simulations can also elucidate the competition between different reaction pathways. In the reaction of various dienes with acrylonitrile, computational studies have successfully modeled the balance between concerted Diels-Alder cycloaddition and stepwise diradical formation leading to polymerization. nih.gov These models showed that for (E)-1,3-pentadiene, the energy barriers for both pathways are very close, consistent with the experimental formation of both types of products. nih.gov For (Z)-1,3-pentadiene, the diradical pathway was computationally favored, aligning with the experimental observation that only polymerization occurs. nih.gov
Molecular dynamics simulations can provide a dynamic picture of the reaction, including the role of the solvent and the conformational flexibility of the reactants. nih.gov This approach offers a more complete understanding of selectivity than static models of transition states alone.
Thermodynamic and Kinetic Parameters from Computational Chemistry
Computational chemistry provides a powerful avenue for determining key thermodynamic and kinetic parameters that govern chemical reactions. These calculated values can be used to predict reaction rates, equilibrium positions, and product distributions.
Energetic Comparisons of Reaction Pathways
A primary application of computational chemistry is the comparison of the energetics of different possible reaction pathways. By calculating the energies of reactants, transition states, and products, the activation energies (Ea) and reaction enthalpies (ΔH) for competing pathways can be determined.
For example, in the photo-NOCAS reaction of the 4-methyl-1,3-pentadiene (B1595702) radical cation with methanol, high-level ab initio calculations (MP2/6-31G//HF/6-31G) were used to compare the stability of the two possible intermediate allylic radicals. cdnsciencepub.com These calculations provided convincing evidence that contradicted simple predictions based on the stability of isolated radicals, highlighting the importance of considering the entire molecular structure of the intermediate. cdnsciencepub.com
In the context of combustion chemistry, computational studies have been used to explore the complex potential energy surfaces of radical addition reactions to dienes. researchgate.netacs.org By comparing the energy barriers for addition to different carbon atoms, it was shown that external addition is kinetically favored over internal addition for 1,3-dienes. acs.org
The following table presents a selection of computationally derived energetic data for reactions involving pentadiene derivatives, illustrating how these values are used to compare reaction pathways.
| Reaction / Process | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| (Z)-1,3-Pentadiene s-trans vs. s-cis | B3LYP/6-31G(d) | Energy Difference | 3.1 | nih.gov |
| (E)-1,3-Pentadiene + Acrylonitrile | B3LYP/6-31G(d) | ΔEa (Diradical - Concerted) | 1.2 | nih.gov |
| (Z)-1,3-Pentadiene + Acrylonitrile | B3LYP/6-31G(d) | ΔEa (Diradical - Concerted) | -3.9 | nih.gov |
| Cyclopentadiene + Acrylonitrile | B3LYP/6-31G(d) | ΔEa (Diradical - Concerted) | 5.9 | nih.gov |
Table 1: Computed Energetic Comparisons for Pentadiene Reactions (This table is interactive. Click on the headers to sort the data.)
This data clearly shows how computational chemistry can quantify the energetic preferences for different isomers and reaction mechanisms, providing a theoretical basis for understanding and predicting chemical behavior.
Conformational Equilibria and Dynamics in the Gas Phase
The conformational landscape of 2-methyl-1,3-pentadiene in the gas phase has been a subject of detailed theoretical and computational investigation, revealing distinct preferences for its (E) and (Z) isomers. These studies, employing a combination of computational methods such as MMX, MNDO, AM1, and ab initio molecular orbital (MO) calculations, alongside experimental techniques like ultraviolet photoelectron spectroscopy, have provided significant insights into the molecule's rotational and conformational dynamics. cdnsciencepub.com
Computational analyses have shown that the conformational preferences of the methyl-substituted 1,3-dienes are a key aspect of their behavior in the gas phase. For the (E) isomer of 2-methyl-1,3-pentadiene, theoretical calculations consistently predict the s-trans conformer to be the most stable structure. cdnsciencepub.com This is the expected conformation, minimizing steric hindrance.
In contrast, the (Z) isomer exhibits more complex conformational behavior. cdnsciencepub.com Theoretical models, including MMX, MNDO, and AM1 calculations, indicate that twisted s-cis conformations are preferentially populated for (Z)-2-methyl-1,3-pentadiene in the gas phase. cdnsciencepub.comcdnsciencepub.com This preference is attributed to steric interactions in the planar conformations. Specifically, MMX calculations suggest that twisted s-cis conformers are favored over twisted s-trans conformers by a ratio of approximately 4:1. cdnsciencepub.com
The calculated relative heats of formation for the different conformers of both isomers highlight these energetic preferences. The energy difference between the planar s-trans and planar s-cis conformations, as well as the rotational barriers, have been computed to understand the dynamics of interconversion between these forms. cdnsciencepub.com For instance, AM1 calculations, while underestimating the torsional barrier in 1,3-butadiene, compute the twisted (45°) s-cis conformations of (Z)-2-methyl-1,3-pentadiene to be more stable than both the planar s-trans and planar s-cis forms. cdnsciencepub.com
The following tables summarize the key computational findings regarding the conformational equilibria of (E)- and (Z)-2-methyl-1,3-pentadiene in the gas phase.
Table 1: Calculated Conformational Preferences of 2-Methyl-1,3-pentadiene Isomers in the Gas Phase cdnsciencepub.com
| Isomer | Preferred Conformation | Computational Method(s) |
| (E)-2-methyl-1,3-pentadiene | s-trans | MMX, MNDO, AM1, ab initio |
| (Z)-2-methyl-1,3-pentadiene | twisted s-cis | MMX, MNDO, AM1, ab initio |
Table 2: Relative Stability of (Z)-2-Methyl-1,3-pentadiene Conformers based on AM1 Calculations cdnsciencepub.com
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Stability |
| Planar s-trans | 180° | Less Stable |
| Planar s-cis | 0° | Less Stable |
| Twisted s-cis | ~45° | More Stable |
These theoretical predictions are supported by experimental data from ultraviolet photoelectron spectroscopy, where the observed spectra for the (Z) and (E) isomers are different, reflecting their distinct conformational preferences in the gas phase. cdnsciencepub.com The synthetic photoelectron spectra derived from the computed potential energy surfaces show good agreement with the experimental results. cdnsciencepub.com
Polymerization and Materials Science Applications of 2 Methyl 1,3 Pentadiene
Polymerization Mechanisms and Kinetics of 2-Methyl-1,3-pentadiene (B74102)
The polymerization of 2-methyl-1,3-pentadiene can be initiated through various mechanisms, including anionic and cationic routes. Each method offers distinct advantages and challenges in controlling the polymer's molecular architecture and properties.
Anionic Polymerization of 2-Methyl-1,3-pentadiene
Anionic polymerization, particularly living anionic polymerization, is a powerful technique for synthesizing polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions.
Living anionic polymerization is characterized by the absence of chain termination and chain transfer reactions, allowing polymer chains to grow until all monomer is consumed and remain active for further reactions. This method is particularly effective for diene monomers, including derivatives of 1,3-pentadiene (B166810).
The successful living anionic polymerization of dienes like 2-methyl-1,3-pentadiene typically employs organolithium initiators, such as n-butyllithium (n-BuLi) or sec-butyllithium (sec-BuLi), in nonpolar hydrocarbon solvents like cyclohexane (B81311) or benzene (B151609). In these systems, the propagating species is a poly(dienyl)lithium chain end, which exists in equilibrium between associated (dormant) and unassociated (active) states. The association of poly(2-methyl-1,3-pentadienyl)lithium chains has been noted as a factor influencing the polymerization kinetics.
Key strategies to maintain the "living" character of the polymerization include:
High Purity of Reagents and Solvents: The carbanionic propagating centers are highly reactive and can be terminated by impurities such as water, oxygen, and carbon dioxide. Therefore, stringent purification of all components is crucial.
Use of Nonpolar Solvents: Nonpolar solvents help to control the microstructure of the resulting polymer, favoring 1,4-addition over 1,2- or 3,4-addition. This is due to the nature of the C-Li bond at the chain end.
Control of Initiator Concentration: The initiator concentration directly influences the number of polymer chains, and thus the final molecular weight of the polymer.
While specific kinetic data for 2-methyl-1,3-pentadiene is not extensively available, studies on the closely related (E)-1,3-pentadiene show that it undergoes living anionic polymerization to produce polymers with well-controlled molecular weights and narrow molecular weight distributions (Đ ≤ 1.15). The addition of polar modifiers like tetrahydrofuran (THF) can alter the microstructure and kinetics of the polymerization.
Table 1: Illustrative Anionic Polymerization of (E)-1,3-Pentadiene with n-BuLi *
| Initiator | Solvent | Additive (molar ratio to Li) | Mn ( g/mol ) | PDI (Mw/Mn) |
| n-BuLi | Cyclohexane | None | 15,000 | 1.05 |
| n-BuLi | Cyclohexane | THF (10:1) | 15,200 | 1.06 |
| n-BuLi | Toluene | None | 14,800 | 1.07 |
*Data is representative for (E)-1,3-pentadiene and is included to illustrate the principles of living anionic polymerization of related dienes.
The living nature of anionic polymerization is particularly advantageous for the synthesis of block copolymers with well-defined segments and sharp interfaces between the blocks. This is typically achieved through the sequential addition of different monomers to the living polymer chains.
For 2-methyl-1,3-pentadiene, block copolymers can be synthesized with other anionically polymerizable monomers, such as styrene (B11656). The synthesis of a poly(styrene)-b-poly(2-methyl-1,3-pentadiene) diblock copolymer would involve the following steps:
Initiation of styrene polymerization with an organolithium initiator in a nonpolar solvent.
Once all the styrene has been consumed, a sample is taken for analysis of the first block.
2-methyl-1,3-pentadiene monomer is then added to the living polystyryllithium chains to initiate its polymerization and form the second block.
The order of monomer addition is critical and depends on the relative reactivities of the propagating chain ends. The polystyryl anion is capable of initiating the polymerization of dienes, and the resulting polydienyl anion can initiate the polymerization of other monomers like methyl methacrylate, allowing for the creation of more complex architectures such as triblock copolymers.
The ability to control the architecture extends beyond simple linear block copolymers. By using multifunctional initiators or coupling agents, more complex structures like star-shaped or branched polymers containing poly(2-methyl-1,3-pentadiene) segments can be synthesized. For instance, living poly(2-methyl-1,3-pentadienyl)lithium chains can be reacted with a linking agent like silicon tetrachloride to form a four-arm star polymer. The synthesis of highly stereoregular block copolymers of 4-methyl-1,3-pentadiene (B1595702) and styrenic monomers has been demonstrated, showcasing the high degree of control achievable.
Table 2: Example of a Diblock Copolymer Synthesis: Isotactic-Poly(styrene)-block-isotactic-poly(4-methyl-1,3-pentadiene) *
| Styrene Molar Fraction (Feed) | Styrene Molar Fraction (Copolymer) | Mn (Polystyrene Block) ( g/mol ) | Mn (Total Copolymer) ( g/mol ) | PDI (Mw/Mn) |
| 0.20 | 0.18 | 24,900 | 138,300 | 1.38 |
| 0.50 | 0.48 | 68,500 | 142,700 | 1.45 |
| 0.80 | 0.79 | 158,600 | 200,800 | 1.35 |
*Data is for the related 4-methyl-1,3-pentadiene to illustrate the synthesis of controlled block copolymer architectures. acs.org
Cationic Polymerization of 2-Methyl-1,3-pentadiene
Cationic polymerization of 2-methyl-1,3-pentadiene offers an alternative route to produce polymers, although with generally less control over the polymer structure compared to living anionic methods.
The reactivity of 2-methyl-1,3-pentadiene in cationic polymerization has been compared to that of cyclic dienes, such as 3-methylenecyclohexene. researchgate.net In cationic polymerizations and copolymerizations, the cyclic diene, 3-methylenecyclohexene, was found to be more reactive than the linear diene, 2-methyl-1,3-pentadiene. researchgate.net
This difference in reactivity is attributed to a combination of factors. The conjugated double bonds in 3-methylenecyclohexene are less resonance-stabilized than those in 2-methyl-1,3-pentadiene. researchgate.net However, the conjugated cation formed from the cyclic diene is more stable than the cation derived from the linear diene. researchgate.net The interplay of these two effects results in the higher reactivity of the cyclic diene in cationic polymerization. researchgate.net
The polymerization of 2-methyl-1,3-pentadiene via cationic mechanisms proceeds primarily through 1,4-addition, with a smaller extent of 1,2-addition. researchgate.net
A significant challenge in the cationic polymerization of 2-methyl-1,3-pentadiene is the difficulty in achieving high molecular weight polymers. researchgate.net The polymerizations are typically fast and non-stationary, leading to the formation of low molecular weight products. researchgate.net This is a common issue in the cationic polymerization of many 1,3-dienes and is due to the prevalence of side reactions such as chain transfer and termination. rsc.org
The high reactivity of the carbocationic propagating species makes them susceptible to reactions with the monomer, solvent, or counter-ion, which can terminate the growing chain or transfer the active site to a new chain. These side reactions compete with the propagation reaction, thereby limiting the final molecular weight of the polymer. The cationic homopolymerization of 1,3-dienes is generally complex and can lead to ill-defined, low molecular weight products due to these competing reactions. rsc.org
Coordination Polymerization
Coordination polymerization is a key method for synthesizing stereoregular polymers from 2-methyl-1,3-pentadiene. The choice of the transition metal in the catalyst system plays a pivotal role in determining the resulting polymer's microstructure.
Neodymium-based catalysts are highly effective for the polymerization of conjugated dienes, offering excellent control over stereoselectivity. rsc.org These systems, typically comprising a neodymium carboxylate, a chlorine donor, and an aluminum alkyl, can be tailored to produce polymers with high cis-1,4 content. researchgate.net
For the polymerization of (E)-2-methyl-1,3-pentadiene, the AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃ system has been shown to produce a polymer with 98–99% cis-1,4-structure. researchgate.net Further analysis of the polymer revealed that it consists of macromolecules with varying degrees of stereoregularity. researchgate.net A significant finding is that the crystalline residue after toluene extraction exhibits a cis-1,4-isotactic structure. researchgate.net
The physical state of the neodymium catalyst also influences the stereochemical outcome. A heterogeneous neodymium-based catalyst system leads to the formation of an isotactic cis-1,4 polymer from (E)-2-methyl-1,3-pentadiene. In contrast, a homogeneous system yields a syndiotactic cis-1,4 polymer, a structure that had not been previously reported. researchgate.net This highlights the critical role of catalyst design in controlling polymer tacticity.
Table 1: Effect of Neodymium Catalyst Homogeneity on Poly(2-methyl-1,3-pentadiene) Microstructure
| Catalyst System | Monomer | Resulting Polymer Microstructure |
|---|---|---|
| Homogeneous Neodymium Catalyst | (E)-2-methyl-1,3-pentadiene | cis-1,4 syndiotactic |
Titanium-based Ziegler-Natta catalysts are fundamental in the production of synthetic polymers. rsc.org In the context of 2-methyl-1,3-pentadiene polymerization, titanium-based systems have demonstrated the ability to produce both cis-1,4 and trans-1,4 polymers with high stereoregularity.
Specifically, the catalytic system TiCl₄–AlR₃ has been utilized to polymerize trans-2-methyl-1,3-pentadiene into a crystalline 1,4-cis polymer. researchgate.net Conversely, a different crystalline polymer, 1,4-trans, can be obtained using the Ti(OR)₄–VCl₃–AlR₃ system. researchgate.net The high cationic reactivity of trans-2-methyl-1,3-pentadiene can interfere with the activity of other common diene polymerization catalysts, often resulting in an amorphous 1,4-trans polymer. researchgate.net
The combination of CpTiCl₃ with methylaluminoxane (B55162) (MAO) is an active catalyst for the polymerization of various 1,3-dienes, including (E)-2-methyl-1,3-pentadiene, yielding polymers with a cis-1,4 or a mixed cis/1,2 structure at room temperature. researchgate.net
Table 2: Stereochemical Control in 2-Methyl-1,3-pentadiene Polymerization with Titanium Catalysts
| Catalyst System | Monomer Isomer | Polymer Microstructure | Crystallinity |
|---|---|---|---|
| TiCl₄–AlR₃ | trans | 1,4-cis | Crystalline |
| Ti(OR)₄–VCl₃–AlR₃ | trans | 1,4-trans | Crystalline |
| Other diene catalysts | trans | 1,4-trans | Amorphous |
Iron-based catalysts offer a more economical and environmentally friendly alternative for polymerization processes. harvard.edu Well-defined molecular iron catalysts, particularly those supported by iminopyridine ligands, have shown the ability to control and even invert the stereoselectivity of 1,3-diene polymerization. harvard.edu While much of the research has focused on isoprene, the principles of stereocontrol can be extended to other dienes. harvard.edunih.gov
For instance, iron complexes with pyridine-oxime ligands, when activated with methylaluminoxane (MAO), have demonstrated high activity in the polymerization of isoprene, yielding polymers with a mixed cis-1,4-alt-3,4 structure. nih.gov The stereoselectivity of these iron-based systems can be influenced by reaction temperature, with lower temperatures favoring the formation of cis-1,4 units. nih.gov
Stereoregularity and Microstructure Control in Poly(2-methyl-1,3-pentadiene)
The arrangement of monomer units within the polymer chain, known as stereoregularity, profoundly impacts the material's properties. For poly(2-methyl-1,3-pentadiene), the primary forms of stereoregularity involve the configuration of the double bonds (cis/trans) and the spatial arrangement of the methyl and ethyl groups along the polymer backbone (isotactic/syndiotactic).
The formation of either 1,4-cis or 1,4-trans poly(2-methyl-1,3-pentadiene) is highly dependent on the catalyst system employed. As previously discussed, neodymium-based catalysts are particularly effective in producing high cis-1,4 polymers. researchgate.net The AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃ system, for example, yields a polymer with up to 99% cis-1,4 content from (E)-2-methyl-1,3-pentadiene. researchgate.net
Titanium-based catalysts exhibit versatility in producing both isomers. The TiCl₄–AlR₃ system directs the polymerization of trans-2-methyl-1,3-pentadiene to a crystalline 1,4-cis polymer. researchgate.net In contrast, the use of Ti(OR)₄–VCl₃–AlR₃ with the same monomer results in a crystalline 1,4-trans polymer. researchgate.net This demonstrates the precise control achievable through catalyst selection.
The tacticity of poly(2-methyl-1,3-pentadiene), referring to the stereochemical arrangement of the side groups, can be controlled to be either isotactic (side groups on the same side of the polymer chain) or syndiotactic (side groups on alternating sides). delta-engineering.belibretexts.org
Neodymium-based catalysts have been instrumental in achieving this level of control. A heterogeneous neodymium catalyst system polymerizes (E)-2-methyl-1,3-pentadiene into a cis-1,4 isotactic polymer. researchgate.net Remarkably, switching to a homogeneous neodymium system with the same monomer leads to the formation of a cis-1,4 syndiotactic polymer. researchgate.net This discovery opened new avenues for synthesizing polydienes with novel microstructures. The cyclopentadienyl (B1206354) titanium chloride-based catalyst (CpTiCl₃) is also known to produce cis-1,4 isotactic poly(2-methyl-1,3-pentadiene). researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 1,3-Pentadiene, 2-methyl- |
| 2-methyl-1,3-pentadiene |
| (E)-2-methyl-1,3-pentadiene |
| trans-2-methyl-1,3-pentadiene |
| Poly(2-methyl-1,3-pentadiene) |
| Neodymium |
| Aluminum |
| Titanium |
| Vanadium |
| Iron |
| Neodymium carboxylate |
| Chlorine |
| Aluminum alkyl |
| AlEt₂Cl |
| Nd(OCOC₇H₁₅)₃ |
| Al(iBu)₃ |
| Toluene |
| TiCl₄ |
| AlR₃ |
| Ti(OR)₄ |
| VCl₃ |
| CpTiCl₃ |
| Methylaluminoxane (MAO) |
| Iminopyridine |
| Isoprene |
| Pyridine-oxime |
| Polypropene |
Influence of Catalyst System and Reaction Conditions on Stereoselectivity
The stereoselectivity in the polymerization of 2-methyl-1,3-pentadiene (2MP) is profoundly influenced by the choice of catalyst system and the prevailing reaction conditions. Different catalysts can direct the polymerization to yield polymers with distinct microstructures, such as cis-1,4, trans-1,4, isotactic, and syndiotactic configurations.
Neodymium (Nd)-based catalysts have been shown to be effective in polymerizing (E)-2-methyl-1,3-pentadiene to high cis-1,4 polymers. researchgate.net The physical state of the catalyst plays a crucial role; for instance, a heterogeneous neodymium catalyst system yields an isotactic cis-1,4 polymer. researchgate.net In contrast, a homogeneous neodymium system produces a syndiotactic cis-1,4 poly(2MP), a structure not previously reported. researchgate.net Another example is the CpTiCl3-based catalyst, which is known to produce cis-1,4 isotactic poly(2MP). researchgate.net The stereoselectivity in these systems is often attributed to steric repulsion between the catalyst's ligands and the methyl group on the monomer. researchgate.net
Titanium-based catalysts also demonstrate significant control over the polymer's microstructure. The TiCl₄–AlR₃ system can polymerize trans-2-methyl-1,3-pentadiene into a crystalline 1,4-cis polymer. researchgate.net Conversely, a crystalline 1,4-trans polymer can be obtained using a Ti(OR)₄–VCl₃–AlR₃ catalyst system. researchgate.net The catalyst system comprising CpTiCl₃ and methylaluminoxane (MAO) is active for the polymerization of (E)-2-methyl-1,3-pentadiene, resulting in polymers with a cis-1,4 or a mixed cis/1,2 structure at room temperature. researchgate.net
The structure of the diene monomer itself is a critical factor in determining stereoselectivity, alongside the choice of metal and ligands in the catalyst. mdpi.com For some catalyst systems, changes in the polymerization temperature can lead to a shift in stereospecificity. For example, in the polymerization of (Z)-1,3-pentadiene with a CpTiCl₃/MAO catalyst, a cis-1,4 isotactic polymer was formed at +20°C, while a 1,2 syndiotactic polymer was obtained at -20°C. researchgate.net This change is attributed to different modes of monomer coordination at different temperatures. researchgate.net
Table 1: Influence of Catalyst on Poly(2-methyl-1,3-pentadiene) Microstructure
| Catalyst System | Monomer Isomer | Resulting Polymer Microstructure |
|---|---|---|
| Heterogeneous Neodymium Catalyst | (E)-2-methyl-1,3-pentadiene | Isotactic cis-1,4 researchgate.net |
| Homogeneous Neodymium Catalyst | (E)-2-methyl-1,3-pentadiene | Syndiotactic cis-1,4 researchgate.net |
| CpTiCl₃-based Catalyst | (E)-2-methyl-1,3-pentadiene | Isotactic cis-1,4 researchgate.net |
| TiCl₄–AlR₃ | trans-2-methyl-1,3-pentadiene | Crystalline 1,4-cis researchgate.net |
| Ti(OR)₄–VCl₃–AlR₃ | trans-2-methyl-1,3-pentadiene | Crystalline 1,4-trans researchgate.net |
| CpTiCl₃/MAO | (E)-2-methyl-1,3-pentadiene | cis-1,4 or mixed cis/1,2 researchgate.net |
Copolymerization Strategies
Copolymerization with Styrene and other Monomers
2-Methyl-1,3-pentadiene (2MP) can be copolymerized with various monomers, most notably styrene, to create block copolymers with tailored properties. Anionic polymerization is a common and effective method for synthesizing these materials, allowing for a high degree of control over molecular weight and architecture. acs.orguoi.gr
The synthesis of diblock copolymers of styrene and 2MP (PS-b-P2MP) is typically achieved through sequential anionic polymerization. acs.orguoi.gr This process involves initiating the polymerization of styrene using an initiator like sec-butyllithium (sec-BuLi) in a solvent such as benzene. acs.org After the polystyrene (PS) block is formed, 2MP monomer is added to the living polystyryllithium chains. acs.orguoi.gr The initiation of 2MP polymerization by the living PS block occurs readily, leading to the formation of the poly(2-methyl-1,3-pentadiene) (P2MP) block. acs.org This anionic polymerization of 2MP proceeds almost exclusively through a 4,1-addition, resulting in a P2MP block with a high 1,4-microstructure (approximately 99%). acs.org
Terpolymerization Dynamics and Compositional Control
While specific studies on the terpolymerization of 2-methyl-1,3-pentadiene are not extensively detailed in the provided context, the principles can be inferred from related systems involving similar dienes like 1,3-pentadiene. Living anionic polymerization techniques offer a robust platform for creating well-defined terpolymers with controlled molecular weights and narrow composition distributions. mdpi.com
Tailoring Polymer Properties through Monomer Ratios and Architecture
In copolymers of 2MP and styrene, varying the volume fraction of the polystyrene block (fPS) directly influences the final morphology and, consequently, the material's properties. acs.orguoi.gr For instance, linear diblock copolymers (PS-b-P2MP) and more complex architectures like 3-miktoarm [PS(P2MP)₂] and 4-miktoarm [PS(P2MP)₃] star copolymers have been synthesized. acs.orguoi.gr These nonlinear architectures are created by combining anionic polymerization with controlled chlorosilane chemistry. acs.org Even with similar total molecular weights, the difference in architecture (linear vs. miktoarm star) leads to significant variations in morphological behavior. uoi.gr This demonstrates that both the relative amounts of each monomer and the spatial arrangement of the polymer blocks are powerful tools for tailoring the final properties of the material. acs.orguoi.gr
Polymer Characterization for Research Purposes
Morphological Behavior of Copolymers (e.g., Lamellae, Double Gyroid)
Copolymers containing 2-methyl-1,3-pentadiene, particularly block copolymers with styrene, exhibit complex morphological behavior driven by the microphase separation of the constituent blocks. These morphologies are investigated using techniques such as transmission electron microscopy (TEM) and small-angle X-ray scattering (SAXS). acs.orguoi.gr
In linear diblock (PS-b-P2MP) and miktoarm star [PS(P2MP)n] copolymers, a variety of ordered microstructures can be observed depending on the block composition and architecture. acs.orguoi.gr For example, a 4-miktoarm star copolymer has been observed to exhibit a unique coexistence of lamellae and double gyroid morphologies. acs.orguoi.gr This finding was significant as it was the first time such a coexistence was reported in a neat, non-linear block copolymer. acs.org The observed morphologies in these non-linear materials can show discrepancies with theoretical predictions, highlighting the unique behavior introduced by the 2MP monomer and the complex architecture. uoi.gr
Differential scanning calorimetry (DSC) is also used to characterize these copolymers, typically showing two distinct glass transition temperatures (Tg). One Tg around 0 °C corresponds to the P2MP block, while the other, around 100 °C, corresponds to the PS block, confirming the microphase separation of the two components. acs.org
Table 2: Morphologies of PS-P2MP Copolymers
| Copolymer Architecture | Polystyrene Volume Fraction (fPS) | Observed Morphology | Characterization Technique |
|---|---|---|---|
| 4-miktoarm Star Copolymer | 0.64 | Coexistence of Lamellae and Double Gyroid | TEM, SAXS acs.orguoi.gr |
| Linear Diblock Copolymer | Varies | Varies (dependent on fPS) | TEM, SAXS acs.orguoi.gr |
| 3-miktoarm Star Copolymer | Varies | Varies (dependent on fPS) | TEM, SAXS acs.orguoi.gr |
Crystalline Forms and Polymorphism of Stereoregular Poly(2-methyl-1,3-pentadiene)
Stereoregular polymers of 2-methyl-1,3-pentadiene exhibit complex crystalline behavior, including the formation of different crystalline structures from the same polymer, a phenomenon known as polymorphism. This structural variability is particularly evident in isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene), which has been shown to crystallize into at least two distinct polymorphic forms, designated as the α-phase and the β-phase. researchgate.net
The formation of these different crystalline phases is influenced by the conditions under which the polymer is prepared and processed. For instance, crystalline polymers of (E)-2-methyl-1,3-pentadiene, comprising almost exclusively 1,4-cis units, have been observed to manifest these two different crystalline forms. researchgate.net The β-phase is notably the form with the highest melting point, recorded at 175°C. researchgate.net
Detailed structural analysis of these polymorphs has been achieved through X-ray diffraction (XRD) studies on both stretched and unstretched polymer samples. researchgate.net Computational modeling, which simultaneously minimizes both conformational and packing energies of the polymer chains within a microcrystal, has also been employed to investigate and validate the proposed crystal structures. This combined approach of experimental diffraction data and theoretical energy calculations provides reliable and detailed structural models for each polymorphic form. acs.org
The existence of polymorphism in stereoregular poly(2-methyl-1,3-pentadiene) is a critical aspect of its material properties, as the arrangement of polymer chains in the crystalline lattice directly impacts physical characteristics such as density, melting point, and mechanical strength. The ability to control the formation of a specific polymorph is therefore of significant interest in the application of this polymer in materials science.
Detailed Research Findings
Research into the crystalline structure of isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene) has led to the determination of the unit cell parameters and space groups for both the α and β polymorphs. researchgate.net
The α-phase was characterized at a temperature of -120°C and was found to have an orthorhombic unit cell belonging to the space group Pbca. This unit cell contains eight monomeric units. researchgate.net
The β-phase , characterized at 25°C, also possesses an orthorhombic unit cell but is described by the space group P2₁2₁2₁. This structure contains four monomeric units per unit cell. researchgate.net The structural determination for the higher-melting-point β-phase was further refined using the Rietveld method on data from an un-stretched (powder) sample. researchgate.net
The table below summarizes the crystallographic data for the two polymorphic forms of isotactic 1,4-cis-poly(2-methyl-1,3-pentadiene).
| Property | α-Phase | β-Phase |
|---|---|---|
| Temperature of Measurement | -120°C | 25°C |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pbca | P2₁2₁2₁ |
| Unit Cell Parameter 'a' (Å) | 10.74 | 9.30 |
| Unit Cell Parameter 'b' (Å) | 13.04 | 7.73 |
| Unit Cell Parameter 'c' (Å) | 7.87 | 7.90 |
| Monomer Units per Cell (Z) | 8 | 4 |
| Calculated Density (Dc) (g·cm-3) | 1.00 | 0.96 |
The investigation into these crystalline forms highlights the structural diversity achievable in the solid state of stereoregular poly(2-methyl-1,3-pentadiene). The differences in packing and symmetry between the α and β phases are significant and are expected to influence the macroscopic properties of materials produced from this polymer.
Catalysis in 2 Methyl 1,3 Pentadiene Chemistry
Heterogeneous Catalysis for Synthesis
Heterogeneous catalysts are fundamental to the industrial synthesis of 2-methyl-1,3-pentadiene (B74102), primarily through the dehydration of precursor molecules. These solid-state catalysts offer advantages in separation, handling, and stability.
The principal route for synthesizing 2-methyl-1,3-pentadiene is the catalytic dehydration of 2-methyl-2,4-pentanediol. This process is highly influenced by the choice of acid or base catalysts. Historically, strong inorganic acids like hydrochloric acid or iodine were used, but these methods often lead to equipment corrosion and produce a mixture of isomers, including the undesired 4-methyl-1,3-pentadiene (B1595702).
Modern approaches favor milder, more selective acid catalysts to improve the yield of 2-methyl-1,3-pentadiene and minimize byproducts. Weakly acidic catalysts have demonstrated significant improvements in selectivity. A two-step dehydration method using such catalysts can increase the product ratio of 2-methyl-1,3-pentadiene to 4-methyl-1,3-pentadiene to as high as 9:1, with yields exceeding 80%. The first step involves the dehydration of 2-methyl-2,4-pentanediol to 4-methyl-4-penten-2-ol (B1580817), which is then subsequently dehydrated to the target diene.
Supported metal catalysts are also employed to circumvent the issues associated with strong acids. For instance, metals like palladium, platinum, or rhodium on supports such as ZSM-5 can facilitate the dehydration reaction. Additionally, Lewis acids like ferric chloride (FeCl₃), sometimes supported on materials like montmorillonite clay, serve as effective catalysts in these dehydration processes.
Table 1: Comparison of Acid Catalysts in the Dehydration of 2-Methyl-2,4-pentanediol Precursors
Catalyst Type Specific Catalyst(s) Precursor Key Features & Findings Product Ratio (2-methyl-1,3-pentadiene : 4-methyl-1,3-pentadiene) Strong Acid Iodine, Hydrochloric Acid 2-Methyl-2,4-pentanediol Causes equipment corrosion; produces significant isomeric byproducts. Low; significant formation of 4-methyl-1,3-pentadiene. Weak Organic Acids Oxalic acid, Citric acid 4-Methyl-4-penten-2-ol Reduces equipment corrosion; improves product selectivity in a two-step process. Yields can exceed 80%. Up to 9:1 Inorganic Acid Salts / Lewis Acids Potassium bisulfate, Ferric chloride (FeCl₃) 4-Methyl-4-penten-2-ol Effective in the second step of a two-step dehydration, leading to high product purity. High selectivity for 2-methyl-1,3-pentadiene. Supported Lewis Acid Ferric chloride on montmorillonite 2-Methyl-2,4-pentanediol Used in the first step to produce the intermediate 4-methyl-4-penten-2-ol with high selectivity. N/A (produces intermediate)
Zeolites, with their well-defined microporous structures and tunable acidity, are highly effective catalysts for various hydrocarbon transformations, including the synthesis of dienes. mdpi.com In the context of producing C5 dienes, zeolites play a crucial role, particularly in the conversion of biomass-derived feedstocks. One significant pathway is the dehydra-decyclization (tandem ring-opening and dehydration) of 2-methyltetrahydrofuran (B130290) (2-MTHF), a platform chemical derivable from lignocellulosic biomass.
Boron-containing zeolites, such as borosilicates, have shown notable efficacy in converting 2-MTHF into 1,3-pentadiene (B166810). semanticscholar.org While this research focuses on the parent pentadiene, the underlying principles of using shape-selective, acidic zeolite frameworks are directly applicable to the production of its methylated derivatives. The Brønsted acid sites within the zeolite pores catalyze the necessary dehydration and rearrangement steps. The specific topology of the zeolite framework (e.g., MFI, CHA) influences the reaction pathway and product distribution by exerting steric constraints on transition states and intermediate species. nih.gov
Homogeneous Catalysis for Synthesis and Reactions
Homogeneous catalysts, typically organometallic complexes, offer high activity and selectivity under mild reaction conditions. They are particularly vital in the polymerization of 2-methyl-1,3-pentadiene, where precise control over the polymer's stereochemistry is essential.
The stereospecific polymerization of 2-methyl-1,3-pentadiene is a key area where homogeneous transition metal catalysts excel. Neodymium (Nd)-based catalysts, in particular, have been extensively studied for their ability to control the microstructure of the resulting polymer. researchgate.net The physical state of the neodymium catalyst—whether it is homogeneous (soluble) or heterogeneous (insoluble)—has a profound impact on the stereochemistry of the polymer chain. researchgate.net
When (E)-2-methyl-1,3-pentadiene is polymerized using a heterogeneous neodymium catalyst, it yields an isotactic cis-1,4 polymer. In contrast, a homogeneous neodymium system produces a syndiotactic cis-1,4 polymer, a microstructure not previously reported for this monomer. researchgate.net This demonstrates the critical role of the catalyst's immediate coordination environment in dictating the stereochemical outcome of the polymerization. Other transition metal systems, such as those based on titanium in combination with methylaluminoxane (B55162) (MAO), are also active in the polymerization of 2-methyl-1,3-pentadiene, typically yielding polymers with a cis-1,4 structure. researchgate.net
Table 2: Stereocontrol in the Polymerization of (E)-2-Methyl-1,3-pentadiene (2MP) using Neodymium Catalysts
Catalyst System Monomer Resulting Polymer Microstructure Tacticity Heterogeneous Neodymium Catalyst (E)-2-Methyl-1,3-pentadiene cis-1,4-poly(2MP) Isotactic Homogeneous Neodymium Catalyst (E)-2-Methyl-1,3-pentadiene cis-1,4-poly(2MP) Syndiotactic Homogeneous CpTiCl₃-MAO Catalyst (E)-2-Methyl-1,3-pentadiene cis-1,4-poly(2MP) Isotactic
Cycloaddition reactions, such as the Diels-Alder [4+2] and other variations like [2+2] and [4+4], are powerful C-C bond-forming reactions. Organometallic complexes, particularly those of iron and rhodium, are known to catalyze these reactions for various dienes. nih.govnih.govpku.edu.cn For instance, iron-pyridine(diimine) complexes have been shown to catalyze the [2+2] cycloaddition of unactivated alkenes and dienes like 1,3-butadiene and isoprene. nih.gov Similarly, rhodium complexes are effective in catalyzing [4+2] and [4+2+1] cycloadditions. pku.edu.cnpku.edu.cn
However, within the reviewed literature, specific examples of organometallic catalysts being applied to the cycloaddition reactions of 2-methyl-1,3-pentadiene are not prominently reported. While the principles of these catalytic cycles are general, the specific reactivity and selectivity with 2-methyl-1,3-pentadiene as a substrate remains a less-explored area compared to simpler dienes.
Mechanistic Studies of Catalytic Processes
Understanding the reaction mechanisms is crucial for optimizing catalyst design and reaction conditions. For 2-methyl-1,3-pentadiene, mechanistic studies have focused on both its synthesis via dehydration and its polymerization.
The acid-catalyzed dehydration of 2-methyl-2,4-pentanediol is understood to proceed through a carbocation mechanism. The reaction is initiated by the protonation of one of the hydroxyl groups by a Brønsted acid site on the catalyst, forming a good leaving group (water). Departure of water generates a tertiary carbocation, which is relatively stable. A subsequent elimination of a proton from an adjacent carbon atom forms a double bond. The formation of the conjugated diene system requires the elimination of the second water molecule, a process that can lead to isomeric products depending on which protons are abstracted and any potential carbocation rearrangements. The selectivity of weakly acidic catalysts stems from their ability to facilitate these steps while minimizing side reactions.
In zeolite-catalyzed diene formation from cyclic ethers like 2-MTHF, the mechanism involves a complex network of reactions within the zeolite pores. The process is initiated by the protonation of the ether oxygen at a Brønsted acid site, followed by ring-opening to form a carbocationic intermediate. Subsequent steps involve a series of hydride transfers and elimination steps, guided by the shape-selective environment of the zeolite, to yield the final diene product. semanticscholar.org
The mechanism of stereocontrol in the neodymium-catalyzed polymerization of dienes is generally described by the π-allyl insertion model. scielo.org.mxmdpi.com The growing polymer chain is attached to the neodymium center via a π-allylic bond. A monomer molecule coordinates to the metal center, typically in a cis-η⁴ fashion. This is followed by the insertion of the coordinated monomer into the metal-allyl bond, which regenerates the π-allylic chain end and extends the polymer by one monomer unit. The stereochemistry (isotactic vs. syndiotactic) is determined by the geometry of the monomer's approach and insertion, which is controlled by the ligands on the neodymium catalyst and, as observed with 2-methyl-1,3-pentadiene, the physical state (homogeneous vs. heterogeneous) of the catalyst system. researchgate.net The difference in stereocontrol arises from how the catalyst's active sites are presented to the incoming monomer, with solid heterogeneous catalysts providing a more rigid and defined steric environment compared to their soluble homogeneous counterparts.
Catalyst Activity and Selectivity in Dehydration Reactions
The primary industrial route to 2-methyl-1,3-pentadiene involves the catalytic dehydration of 2-methyl-2,4-pentanediol. The nature of the catalyst plays a crucial role in the selectivity of this reaction, as the formation of the isomeric by-product, 4-methyl-1,3-pentadiene, is a common issue.
Historically, strong acid catalysts such as iodine or hydrochloric acid have been employed. However, these catalysts exhibit low selectivity, typically yielding a mixture of 2-methyl-1,3-pentadiene and 4-methyl-1,3-pentadiene in ratios ranging from 3:1 to 4:1. libretexts.org Furthermore, the corrosive nature of these strong acids poses significant challenges for industrial equipment. libretexts.org
Another catalytic approach involves the dehydra-decyclization of 2-methyltetrahydrofuran (2-MTHF), a biomass-derived compound. In this process, boron-containing zeolites have demonstrated higher selectivity for the formation of pentadienes compared to their aluminosilicate (B74896) counterparts.
Table 1: Catalyst Performance in the Dehydration of 2-Methyl-2,4-pentanediol
| Catalyst Type | Reaction Pathway | Ratio of 2-Methyl-1,3-pentadiene to 4-Methyl-1,3-pentadiene | Yield of 2-Methyl-1,3-pentadiene | Reference |
|---|---|---|---|---|
| Strong Acid (e.g., Iodine, HCl) | Single-step dehydration | 3:1 to 4:1 | Not specified | libretexts.org |
| Weakly Acidic Catalyst | Two-step dehydration | 9:1 | >80% | researchgate.net |
Influence of Catalyst Physical State on Polymerization Stereoselectivity
The physical state of a catalyst, whether homogeneous or heterogeneous, can have a profound impact on the stereochemical outcome of 2-methyl-1,3-pentadiene polymerization. This is particularly evident in polymerizations utilizing Ziegler-Natta type catalysts, such as those based on neodymium.
Research has shown that the polymerization of (E)-2-methyl-1,3-pentadiene with neodymium-based catalysts leads to different polymer microstructures depending on the catalyst's physical state. A homogeneous neodymium catalyst system yields a syndiotactic cis-1,4-poly(2-methyl-1,3-pentadiene). In contrast, a heterogeneous neodymium catalyst produces an isotactic cis-1,4-polymer. This demonstrates a clear instance where the catalyst's phase directly controls the tacticity of the resulting polymer. wikipedia.org
Other catalyst systems also exhibit stereospecific control. For instance, the use of a TiCl₄-AlR₃ catalyst system can lead to the formation of a crystalline 1,4-cis polymer of trans-2-methyl-1,3-pentadiene. The high cationic reactivity of this monomer, however, can interfere with the activity of other common diene polymerization catalysts, often resulting in an amorphous 1,4-trans polymer. researchgate.net
Table 2: Effect of Catalyst Physical State on the Stereoselectivity of (E)-2-Methyl-1,3-pentadiene Polymerization
| Catalyst System | Physical State | Resulting Polymer Microstructure | Reference |
|---|---|---|---|
| Neodymium-based | Homogeneous | Syndiotactic cis-1,4 | wikipedia.org |
| Neodymium-based | Heterogeneous | Isotactic cis-1,4 | wikipedia.org |
| TiCl₄-AlR₃ | Heterogeneous | Crystalline 1,4-cis | researchgate.net |
Kinetics of Catalyzed Reactions
The kinetics of catalyzed reactions involving 2-methyl-1,3-pentadiene are complex and depend on various factors, including the specific catalyst system, monomer concentration, and reaction temperature. While detailed kinetic studies specifically focused on 2-methyl-1,3-pentadiene are not extensively available in the reviewed literature, general principles from diene polymerization provide valuable insights.
R_p = k_p[M][C*]
where:
k_p is the propagation rate constant
[M] is the monomer concentration
[C*] is the concentration of active catalytic centers
The determination of these parameters is crucial for understanding and controlling the polymerization process. For instance, in the polymerization of other dienes like butadiene and (E)-1,3-pentadiene with a CpTiCl₃−MAO catalyst system, the apparent activation energies have been determined. These values provide an indication of the temperature sensitivity of the reaction rate. The apparent activation energy for (E)-1,3-pentadiene polymerization was found to be 13.1 kcal/mol. rsc.org It is important to note that such values can be influenced by various factors, including the specific monomer and the catalyst system employed.
The polymerization rate and the resulting polymer's molecular weight are also influenced by the molar ratio of the catalyst components. For example, in copper-based catalytic systems for diene polymerization, a decrease in the Al/Cu molar ratio has been observed to decrease the catalyst activity. bohrium.com
Table 3: Illustrative Kinetic Parameters for Diene Polymerization
| Diene | Catalyst System | Kinetic Parameter | Value | Reference |
|---|---|---|---|---|
| (E)-1,3-Pentadiene | CpTiCl₃−MAO | Apparent Activation Energy | 13.1 kcal/mol | rsc.org |
*Data specific to 2-methyl-1,3-pentadiene is limited in the available literature. This table provides analogous data for a similar diene to illustrate the types of kinetic parameters studied.
Emerging Research Frontiers and Future Perspectives in 2 Methyl 1,3 Pentadiene Research
Development of Highly Selective and Sustainable Synthetic Routes
A primary challenge in the synthesis of 2-methyl-1,3-pentadiene (B74102) is achieving high selectivity, as the process often yields a mixture of isomers, particularly the structural isomer 4-methyl-1,3-pentadiene (B1595702). The traditional synthesis route involves the catalytic dehydration of 2-methyl-2,4-pentanediol. google.com Historically, this has been accomplished using strong acid catalysts like hydrochloric acid or iodine, which leads to significant drawbacks, including the co-production of the less desirable 4-methyl-1,3-pentadiene isomer and corrosion of industrial equipment. google.com
| Catalyst System | Methodology | Selectivity (2-methyl-1,3-pentadiene : 4-methyl-1,3-pentadiene) | Yield of 2-methyl-1,3-pentadiene | Key Advantages |
|---|---|---|---|---|
| Strong Acids (e.g., HCl, Iodine) | Single-step dehydration of 2-methyl-2,4-pentanediol | 3:1 to 4:1 google.com | Lower | Traditional method |
| Weakly Acidic Catalyst (e.g., FeCl₃ on montmorillonite) | Two-step dehydration via 4-methyl-4-pentene-2-ol google.com | Up to 9:1 google.com | Over 80% google.com | High selectivity, high yield, reduced equipment corrosion, improved sustainability google.com |
Innovations in Stereocontrol for Advanced Polymeric Materials
In polymer science, controlling the stereochemistry during the polymerization of dienes is fundamental to designing materials with specific physical and mechanical properties. For 2-methyl-1,3-pentadiene, significant progress has been made in achieving high stereocontrol through the use of advanced catalyst systems, particularly those based on neodymium and titanium. researchgate.net
The polymerization of (E)-2-methyl-1,3-pentadiene has been shown to be highly dependent on the nature of the catalyst. For instance, a heterogeneous neodymium catalyst system produces a highly regular isotactic cis-1,4 polymer. In contrast, a homogeneous neodymium catalyst yields a syndiotactic cis-1,4 polymer, a structure that had not been previously reported for this monomer. researchgate.net This discovery demonstrates that the physical state of the catalyst can profoundly influence the stereoselectivity of the polymerization. researchgate.net
Titanium-based catalysts have also been successfully employed to control the polymer's microstructure. The TiCl₄–AlR₃ system, for example, can polymerize trans-2-methyl-1,3-pentadiene into a crystalline 1,4-cis polymer. researchgate.net Another system, AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃, produces a polymer with a microstructure consisting of 98–99% 1,4-cis units. researchgate.net These innovations allow for the precise tailoring of polymer backbones, opening avenues for the creation of novel elastomers and other advanced materials with tailored properties.
| Monomer | Catalyst System | Resulting Polymer Microstructure | Reference |
|---|---|---|---|
| (E)-2-methyl-1,3-pentadiene | Heterogeneous Neodymium Catalyst | Isotactic cis-1,4 polymer | researchgate.net |
| (E)-2-methyl-1,3-pentadiene | Homogeneous Neodymium Catalyst | Syndiotactic cis-1,4 polymer | researchgate.net |
| (E)-2-methyl-1,3-pentadiene | AlEt₂Cl-Nd(OCOC₇H₁₅)₃-Al(iBu)₃ | 98–99% 1,4-cis structure | researchgate.net |
| trans-2-methyl-1,3-pentadiene | TiCl₄–AlR₃ | Crystalline 1,4-cis polymer | researchgate.net |
| trans-2-methyl-1,3-pentadiene | Ti(OR)₄–VCl₃–AlR₃ | Crystalline 1,4-trans polymer | researchgate.net |
Exploration of Novel Reaction Pathways and Catalytic Systems
The unique electronic structure of 2-methyl-1,3-pentadiene, as a conjugated diene, makes it susceptible to a variety of reactions, most notably cycloadditions like the Diels-Alder reaction. This powerful reaction is a cornerstone of organic synthesis, allowing for the formation of six-membered rings with a high degree of stereochemical control. The development of new catalytic systems continues to expand the scope and efficiency of these transformations.
Research into novel catalytic systems is not limited to polymerization. The same transition metal catalysts (e.g., based on neodymium, titanium) that provide stereocontrol in polymerization are also subjects of study for other transformations, as they can precisely coordinate with the diene system to influence reactivity. researchgate.net Furthermore, the principles of using tailored acid-base catalysts to direct reaction pathways, as seen in the synthesis of related dienes, are being explored to control the outcomes of addition and isomerization reactions involving 2-methyl-1,3-pentadiene. acs.org These explorations aim to unlock new synthetic methodologies and provide access to complex molecular architectures.
Interdisciplinary Applications in Advanced Functional Materials and Organic Synthesis
The advancements in the synthesis and polymerization of 2-methyl-1,3-pentadiene are driving its application in diverse, interdisciplinary fields.
In advanced functional materials , the ability to synthesize stereoregular polymers of 2-methyl-1,3-pentadiene is of paramount importance. researchgate.net The resulting polymers, with precisely controlled tacticity (isotactic or syndiotactic) and double-bond geometry (cis or trans), can be hydrogenated to produce perfectly alternating ethylene/α-olefin copolymers. researchgate.net These materials are a class of thermoplastic elastomers with tunable properties that are difficult to obtain through direct copolymerization.
In organic synthesis , 2-methyl-1,3-pentadiene serves as a crucial intermediate. Its primary application is in the Diels-Alder reaction with unsaturated olefins to synthesize cyclohexene (B86901) derivatives. google.com A notable example is its use in the production of Ligustral, a fragrance molecule with a strong green, grassy scent widely used in perfumes, soaps, and detergents. google.com The efficiency of this synthesis is highly dependent on the purity of the 2-methyl-1,3-pentadiene, as the common isomer impurity, 4-methyl-1,3-pentadiene, does not undergo the desired Diels-Alder reaction. google.com
Q & A
Q. Key Methodological Considerations
- Use gas chromatography (GC) or GC/MS to monitor isomer ratios and side reactions (e.g., diiodide formation at lower temperatures) .
- Optimize reaction temperature and catalyst loading to minimize polymerization byproducts .
What experimental and computational methods are used to analyze the thermodynamic stability of 2-methyl-1,3-pentadiene isomers?
Basic Research Focus
Equilibrium studies of cis/trans isomerization, combined with density functional theory (DFT), reveal that conjugated double bonds in 1,3-pentadiene derivatives confer ~30 kJ/mol greater stability compared to non-conjugated analogs (e.g., 1,4-pentadiene) . Rotational barriers about single bonds in intermediate radicals (e.g., during NO-catalyzed isomerization) are measured via kinetic analysis (log kc = 11.5 ± 0.3 - (5.3 ± 1.0)/θ sec<sup>−1</sup>) .
Q. Key Methodological Considerations
- Compare experimental enthalpy differences (ΔH) with DFT-predicted values using hybrid functionals (e.g., B3LYP) for accuracy .
- Use shock tube facilities to study high-temperature stabilization effects (e.g., allylic resonance energy contributions) .
How do hydroxyl radicals react with 2-methyl-1,3-pentadiene at varying temperatures?
Advanced Research Focus
Low-temperature (T < 300 K) reactions favor H-abstraction from allylic positions due to lower bond dissociation enthalpies (BDEs) in conjugated systems. At high temperatures (T > 800 K), addition to double bonds dominates, with rate constants differing by ~1.7× between 1,3- and 1,4-pentadiene isomers . Stabilization of incipient radicals via conjugation explains reactivity trends.
Q. Key Methodological Considerations
- Employ laser-induced fluorescence (LIF) or mass spectrometry to track radical intermediates .
- Validate computational kinetics (e.g., CBS-QB3) against shock tube experimental data .
What polymerization techniques yield well-defined poly(2-methyl-1,3-pentadiene) with controlled microstructures?
Advanced Research Focus
Living anionic polymerization of (E)-1,3-pentadiene using sec-butyllithium in tetrahydrofuran (THF) at −78°C produces polymers with narrow dispersity (Đ = 1.05–1.19) and adjustable cis/trans ratios . Microstructure analysis via <sup>13</sup>C NMR reveals dominant 1,4-addition (>80%) due to steric effects from the methyl substituent.
Q. Key Methodological Considerations
- Quench polymerization with methanol and characterize via size-exclusion chromatography (SEC) .
- Compare copolymerization kinetics with styrene to assess monomer reactivity ratios .
How does conjugation affect flame propagation velocities in 2-methyl-1,3-pentadiene?
Basic Research Focus
Conjugated dienes exhibit higher flame velocities than isolated dienes. For example, 1,3-pentadiene derivatives show ~26–34% greater flame speeds compared to mono-olefins like 1-pentene, attributed to enhanced radical stabilization during combustion .
Q. Key Methodological Considerations
- Measure laminar flame speeds using constant-volume combustion chambers .
- Correlate flame velocity with adiabatic flame temperature calculations .
What safety protocols are recommended for handling 2-methyl-1,3-pentadiene in laboratory settings?
Basic Research Focus
Classified as a flammable liquid (CERCLA reportable quantity: 100 lbs) and potential irritant, 2-methyl-1,3-pentadiene requires storage under inert gas (N2) and use of explosion-proof equipment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
